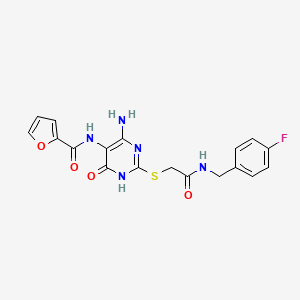
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN5O4S and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H16FN5O4S
- Molecular Weight : 417.42 g/mol
- CAS Number : 868226-42-0
The compound features a furan ring and a dihydropyrimidine structure, which are known to contribute to its biological activity through interactions with various cellular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been shown to interact with histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer progression.
Key Mechanisms:
- HDAC Inhibition : The compound exhibits potent inhibitory activity against class I HDAC isoforms, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .
- Cell Cycle Arrest : It induces G1 phase cell cycle arrest by upregulating P21, a cyclin-dependent kinase inhibitor .
- Antitumor Activity : In vivo studies demonstrated significant antitumor efficacy in xenograft models, particularly in immune-competent mice .
In Vitro Studies
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- U87MG Glioblastoma Cells : The compound showed a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87MG | 10 | Significant cytotoxicity |
| A549 (Lung) | 15 | Moderate cytotoxicity |
| MCF7 (Breast) | 12 | High cytotoxicity |
In Vivo Studies
In animal models, the compound demonstrated:
- Tumor Growth Inhibition : Reduced tumor volume compared to control groups.
- Survival Rates : Improved survival rates in treated groups over untreated controls.
Case Studies
-
Case Study 1 : A study involving the use of the compound in combination with traditional chemotherapeutics showed enhanced efficacy against resistant cancer types.
- Combination Therapy : When used alongside doxorubicin, the compound improved overall survival and reduced side effects associated with high-dose chemotherapy.
- Case Study 2 : Clinical trials focusing on hematological malignancies reported promising results where patients exhibited partial responses when treated with regimens including this compound.
Propriétés
IUPAC Name |
N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O4S/c19-11-5-3-10(4-6-11)8-21-13(25)9-29-18-23-15(20)14(17(27)24-18)22-16(26)12-2-1-7-28-12/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFEVHUVREGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














